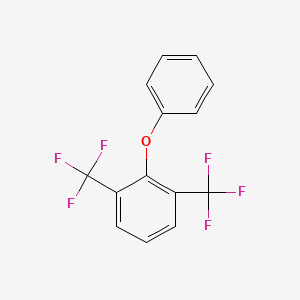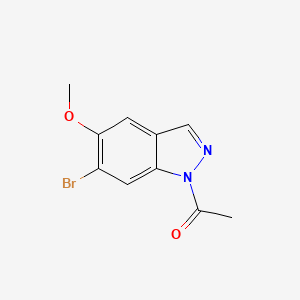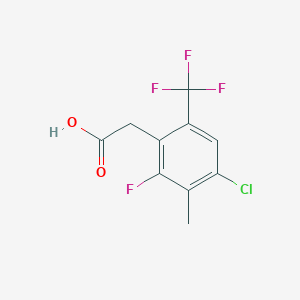![molecular formula C11H19NO3 B6355861 tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5](/img/structure/B6355861.png)
tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate: is an organic compound belonging to the class of carbamate esters. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, including this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted carbamates and amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Studied for its potential role in modulating enzyme activities, such as γ-secretase, which is implicated in Alzheimer’s disease .
Medicine:
- Investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can modulate the activity of γ-secretase by interacting with its catalytic site, thereby influencing the production of amyloid-beta peptides . The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate ester used in similar synthetic applications.
tert-Butyl carbazate: Another carbamate derivative with applications in organic synthesis.
tert-Butyl-N-methylcarbamate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(1S)-
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)




